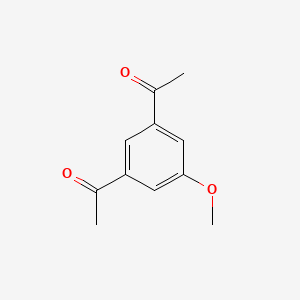

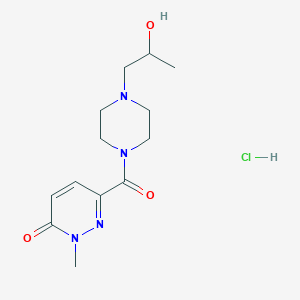

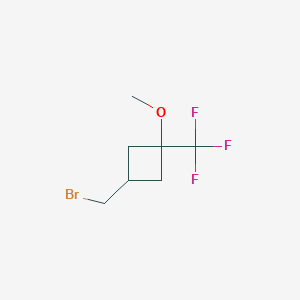

3,4-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3,4-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their biochemical properties and activities. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase are described, highlighting the potential of sulfonamide derivatives in therapeutic applications .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core to achieve desired biological activities. Paper outlines the synthesis of compounds with inhibitory activity against kynurenine 3-hydroxylase, which suggests that similar synthetic strategies could be employed for the synthesis of 3,4-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide. The synthesis of such compounds often requires multiple steps, including the formation of key intermediates and the final sulfonamide linkage.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. For example, the tautomerism observed in a 2,4-dichlorobenzenesulfonamide derivative is discussed in paper , which affects the compound's intramolecular hydrogen bonding and crystalline cohesion. This indicates that the molecular structure, including tautomeric forms, of 3,4-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide, would be an important factor in its chemical and biological properties.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, which are influenced by the substituents attached to the benzenesulfonamide core. The reactivity of these compounds can be tailored for specific biochemical applications, such as enzyme inhibition. The high-affinity inhibition of kynurenine 3-hydroxylase by certain sulfonamide derivatives, as mentioned in paper , exemplifies the potential chemical reactivity of these compounds in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the crystalline structure and intermolecular interactions of a dichlorobenzenesulfonamide derivative are described in paper , which would influence the compound's physical state and solubility. Similarly, the physical and chemical properties of 3,4-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide would be expected to be influenced by its dichloro and dimethyl-octyl substituents.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

One study discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited promising properties as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer, due to their high singlet oxygen quantum yield and good fluorescence properties. This highlights the potential of benzenesulfonamide derivatives in developing effective Type II photosensitizers for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitumor Activities

Another study focuses on the synthesis of new benzenesulfonamide derivatives and their in vitro evaluation for antitumor activity. Certain synthesized compounds demonstrated significant antitumor activity, indicating the therapeutic potential of benzenesulfonamide derivatives in oncology (Sławiński & Brzozowski, 2006).

Antistaphylococcal Activity

Research on N-substituted-1H-benzimidazole-sulphonamides, including some derivatives similar in structure to the compound of interest, showed potent antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). This suggests the utility of such compounds in addressing antibiotic resistance (Püsküllü, Yıldız, & Göker, 2009).

Enzyme Inhibition and Molecular Docking

A study on the synthesis, enzyme inhibition, molecular docking study, and DFT calculations of new Schiff bases derived from sulfamethoxazole and sulfisoxazole demonstrated the potential of benzenesulfonamide derivatives in enzymatic inhibition, which could lead to applications in drug development and understanding enzyme mechanisms (Alyar et al., 2019).

Propiedades

IUPAC Name |

3,4-dichloro-N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29Cl2N3O2S/c1-4-5-6-7-8-9-12-28-15-26-23-21(28)13-16(2)17(3)22(23)27-31(29,30)18-10-11-19(24)20(25)14-18/h10-11,13-15,27H,4-9,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIWFUGKJFDIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2510760.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)

![1-(4-ethylphenyl)-5-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2510763.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)